-MCHA serves as a valuable building block for synthesizing more complex molecules with diverse functionalities. Due to its carboxylic acid group and the presence of a cyclohexane ring, it can undergo various chemical reactions to create:
-MCHA exists in two stereoisomeric forms: cis and trans. These isomers have identical chemical formulas but differ in the spatial arrangement of their atoms. Scientific research utilizes 4-MCHA to investigate the effect of chirality on:
4-Methylcyclohexanecarboxylic acid, also known as trans-4-methyl-1-cyclohexanecarboxylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 142.20 g/mol. This compound is characterized by its carboxylic acid functional group attached to a cyclohexane ring that has a methyl group substituted at the fourth position. It appears as a colorless liquid and has notable physical properties including a melting point of 109-111 °C and a boiling point of about 247.5 °C at 760 mmHg .
The compound exists in two stereoisomeric forms: cis and trans, with the trans form being more commonly referenced in literature. The density of 4-methylcyclohexanecarboxylic acid is reported to be around 1.0 g/cm³, and it is soluble in polar solvents like methanol .
The specific reactivity of this compound can also be influenced by the presence of the methyl group on the cyclohexane ring, which can affect sterics and electronic properties during reactions.
While specific biological activities for 4-methylcyclohexanecarboxylic acid are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, some derivatives of cyclohexanecarboxylic acids have been studied for their potential anti-inflammatory and analgesic effects. The unique structure of 4-methylcyclohexanecarboxylic acid may provide avenues for research into its pharmacological applications.
Several synthesis methods have been reported for producing 4-methylcyclohexanecarboxylic acid:
These methods highlight the versatility in synthetic routes available for obtaining this compound.
4-Methylcyclohexanecarboxylic acid finds applications in various fields:
Several compounds share structural similarities with 4-methylcyclohexanecarboxylic acid. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanecarboxylic Acid | C7H12O2 | Lacks methyl substitution at the 4-position |
| 3-Methylcyclohexanecarboxylic Acid | C8H14O2 | Methyl group at the 3-position instead of 4 |
| 2-Methylcyclopentane-1-carboxylic Acid | C7H12O2 | Smaller ring structure (pentane vs. cyclohexane) |
The presence of the methyl group at the fourth position on the cyclohexane ring distinguishes 4-methylcyclohexanecarboxylic acid from other similar compounds, potentially influencing its physical properties and reactivity.
4-Methylcyclohexanecarboxylic acid belongs to the class of saturated cycloaliphatic carboxylic acids, specifically categorized as a substituted cyclohexanecarboxylic acid derivative. The compound possesses the molecular formula C₈H₁₄O₂ with a molecular weight of 142.20 grams per mole. Its systematic International Union of Pure and Applied Chemistry name is 4-methylcyclohexane-1-carboxylic acid, reflecting the presence of a methyl substituent at the fourth carbon position relative to the carboxylic acid functional group.
The compound is officially registered under Chemical Abstracts Service number 4331-54-8, with additional registry numbers including 13064-83-0 for the trans isomer and 934-67-8 for the cis isomer. The European Community number 224-369-4 provides further identification within regulatory frameworks. The compound demonstrates weak acidic properties with a predicted pKa value of 4.92±0.10, consistent with typical aliphatic carboxylic acids.
Structurally, 4-methylcyclohexanecarboxylic acid exists as two geometric isomers: cis and trans configurations. These stereoisomers differ in the spatial arrangement of the methyl group and carboxylic acid functional group relative to the cyclohexane ring plane. The trans isomer exhibits greater thermodynamic stability and is more commonly encountered in synthetic applications. Commercial preparations typically contain mixtures of both isomers, with the ratio dependent on synthesis conditions and purification methods.
Table 1: Physical Properties of 4-Methylcyclohexanecarboxylic acid
The compound exhibits solubility in polar organic solvents including methanol, chloroform, and dimethyl sulfoxide, while demonstrating limited aqueous solubility typical of medium-chain carboxylic acids. Its physical state at room temperature appears as a clear, colorless liquid or oil, depending on isomeric composition and purity.
The historical development of 4-methylcyclohexanecarboxylic acid synthesis traces back to early 20th century advances in catalytic hydrogenation technology. The foundational work on cyclohexanecarboxylic acid derivatives emerged from research into the hydrogenation of aromatic carboxylic acids, particularly benzoic acid and its substituted derivatives. A pivotal patent from 1998 described the efficient hydrogenation of benzoic acid to cyclohexanecarboxylic acid using various metal catalysts including palladium, rhodium, ruthenium, platinum, iridium, nickel, and cobalt.
Early synthetic approaches relied heavily on the selective hydrogenation of 4-methylbenzoic acid, also known as para-toluic acid, under elevated temperature and pressure conditions. The process involved bringing vaporous benzoic acid derivatives together with hydrogen at temperatures between the melting and boiling points of the substrate, typically ranging from 122°C to 249°C under atmospheric pressure conditions. The development of supported metal catalysts on carriers such as thorium oxide, aluminum oxide, and silica gel significantly improved reaction efficiency and selectivity.
A significant advancement occurred in 2007 with the publication of improved synthesis methods for trans-4-alkylcyclohexane carboxylic acids. Bazurin and colleagues developed a novel synthetic approach featuring hydrogenation of 4-alkylbenzoic acids using a specialized ruthenium-nickel on carbon catalytic system, followed by alkali-mediated isomerization to achieve preferential formation of trans isomers. This methodology represented a substantial improvement over previous approaches by enabling better stereochemical control and higher yields of the desired trans configuration.
The isomerization process developed during this period proved crucial for optimizing stereoisomer ratios. Researchers discovered that thermodynamic equilibration at temperatures of 260-280°C under pressures of 3.0-4.0 megapascals for two hours could shift the isomer ratio from the kinetically controlled 2:3 trans:cis ratio to the thermodynamically favored 3:1 ratio. This finding enabled the development of iterative crystallization-isomerization cycles that could produce highly pure trans isomers for specialized applications.
Recent developments in the field have focused on environmentally sustainable synthesis methods. The emergence of microwave-assisted synthesis and green chemistry approaches has led to the development of solvent-free esterification methods and the use of heterogeneous catalysts that can be easily recovered and reused. Additionally, advances in supercritical carbon dioxide technology have enabled hydrogenation reactions to proceed under milder conditions while maintaining high selectivity and conversion rates.
4-Methylcyclohexanecarboxylic acid occupies a position of considerable importance in organic and synthetic chemistry due to its versatility as a building block for complex molecular architectures. The compound serves as a crucial intermediate in the synthesis of stereochemically pure amino acid derivatives containing the N-terminal trans-4-alkylcyclohexanoyl fragment. These derivatives possess broad biological activity potential and function as valuable intermediates in the synthesis of stereomerically pure modified peptides, which have applications in pharmaceutical research and drug development.
The synthetic utility of 4-methylcyclohexanecarboxylic acid extends to its role in preparing various functional derivatives through standard carboxylic acid transformations. The compound readily undergoes esterification reactions to produce methyl and other alkyl esters, which serve as protected forms suitable for multi-step synthetic sequences. Amidation reactions with primary and secondary amines yield amide derivatives that find applications in polymer chemistry and materials science.
One particularly significant application involves the synthesis of trans-4-methylcyclohexylamine through the Schmidt reaction sequence. This transformation utilizes the carboxylic acid as starting material in a process involving acyl azide formation followed by Curtius rearrangement to generate the corresponding isocyanate intermediate. Subsequent hydrolysis yields the primary amine product with retention of stereochemical configuration. This methodology has achieved total recoveries exceeding 85% with optical purities greater than 99.5%, making it suitable for industrial-scale production.
Table 2: Synthetic Applications of 4-Methylcyclohexanecarboxylic acid
The compound demonstrates particular value in catalytic research applications. Studies have utilized 4-methylcyclohexanecarboxylic acid derivatives in investigations of palladium core-porous silica shell nanoparticles for catalyzing hydrogenation reactions of aromatic aldehydes. These research efforts have contributed to the development of more efficient heterogeneous catalytic systems with improved selectivity and recyclability characteristics.
Modern synthetic chemistry applications increasingly exploit the stereochemical properties of 4-methylcyclohexanecarboxylic acid isomers. The ability to access both cis and trans configurations provides synthetic chemists with valuable tools for controlling three-dimensional molecular architecture in target compounds. This stereochemical control proves particularly important in pharmaceutical chemistry, where different stereoisomers of biologically active compounds can exhibit dramatically different pharmacological properties.
The compound also serves as a model system for studying structure-activity relationships in cyclohexane-based molecular frameworks. Research has utilized 4-methylcyclohexanecarboxylic acid derivatives to investigate the effects of substitution patterns on molecular properties including adsorption behavior, dielectric properties, and conformational preferences. These fundamental studies contribute to the broader understanding of cycloaliphatic systems and inform the design of new materials with tailored properties.
Advanced synthetic methodologies continue to expand the utility of 4-methylcyclohexanecarboxylic acid in contemporary organic synthesis. The development of asymmetric catalytic processes has enabled the preparation of enantiomerically pure derivatives, opening new avenues for applications in asymmetric synthesis and chiral auxiliary development. Additionally, the compound finds increasing use in the synthesis of complex natural products where the cyclohexane core serves as a rigid scaffold for the assembly of intricate molecular architectures.
4-Methylcyclohexanecarboxylic acid is an organic compound with the molecular formula C8H14O2 [1] [2]. The structural representation consists of a cyclohexane ring with a carboxylic acid functional group attached at position 1 and a methyl substituent at position 4 [3]. The International Union of Pure and Applied Chemistry name for this compound is 4-methylcyclohexane-1-carboxylic acid [4]. The compound's structural formula can be represented as CH3C6H10COOH, where the cyclohexane ring adopts a chair conformation in its most stable state [2].
The Simplified Molecular-Input Line-Entry System representation of the molecule is CC1CCC(CC1)C(O)=O, which clearly illustrates the connectivity between the methyl group, cyclohexane ring, and carboxylic acid moiety [3] [5]. The International Chemical Identifier key for this compound is QTDXSEZXAPHVBI-UHFFFAOYSA-N [1] [4].
The molecular weight of 4-methylcyclohexanecarboxylic acid is 142.20 grams per mole [1] [2] [3]. The compound comprises a total of 24 atoms, distributed as follows: 8 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms [1] [4]. This atomic composition reflects the saturated nature of the cyclohexane ring system combined with the carboxylic acid functional group.
| Component | Count | Percentage by Mass |
|---|---|---|
| Carbon atoms | 8 | 67.6% |
| Hydrogen atoms | 14 | 9.9% |
| Oxygen atoms | 2 | 22.5% |
| Total atoms | 24 | 100% |
The monoisotopic mass of the compound is 142.099380 atomic mass units [4]. The Chemical Abstracts Service registry number for the compound is 4331-54-8, while specific stereoisomers have distinct registry numbers [1] [6] [7].
The primary functional group in 4-methylcyclohexanecarboxylic acid is the carboxylic acid group (-COOH) [2] [8]. This functional group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group, imparting acidic properties to the molecule [9]. The carboxylic acid functionality enables the compound to participate in hydrogen bonding interactions and exhibits typical acid-base behavior [10].
The methyl group (-CH3) serves as an alkyl substituent on the cyclohexane ring, contributing to the compound's hydrophobic character and influencing its stereochemical properties . The cyclohexane ring system provides structural rigidity while allowing conformational flexibility through chair-boat interconversions [12].
4-Methylcyclohexanecarboxylic acid exists as a mixture of cis and trans stereoisomers under standard conditions [3] [13]. The commercial mixture typically appears as a colorless to almost colorless clear liquid at room temperature [3] [14]. The pure trans isomer, when isolated, manifests as white to almost white powder or crystalline material [7] [15] [16].
The compound's physical state varies depending on the isomeric composition and purity. The mixture of stereoisomers remains liquid at 20 degrees Celsius, while the pure trans isomer exhibits solid characteristics due to its higher melting point [3] [14] [15].
The melting point of 4-methylcyclohexanecarboxylic acid varies significantly between stereoisomers. The trans isomer exhibits a melting point ranging from 108.0 to 114.0 degrees Celsius, with most literature sources reporting values between 109 and 111 degrees Celsius [6] [7] [15] [16] [17]. The cis isomer melting point data is not extensively documented in the available literature [6].
The boiling point measurements show considerable variation depending on pressure conditions. Under reduced pressure of 15 millimeters of mercury, the compound boils at 134-136 degrees Celsius [2] [8] [18]. At 20 millimeters of mercury pressure, the boiling point is reported as 140 degrees Celsius [3] [14] [19]. Under standard atmospheric pressure (760 millimeters of mercury), the boiling point reaches 245-247.5 degrees Celsius [6] [7] [20].
| Pressure Condition | Boiling Point |
|---|---|
| 15 mmHg | 134-136°C |
| 20 mmHg | 140°C |
| 760 mmHg | 245-247.5°C |
The density of 4-methylcyclohexanecarboxylic acid has been measured under different conditions and for different isomeric compositions. The trans isomer exhibits a density of 1.025±0.06 grams per cubic centimeter as predicted through computational methods [7]. The commercial mixture of cis and trans isomers shows a slightly lower density of 1.005 grams per milliliter at 25 degrees Celsius [2] [8] [18].
The refractive index of the compound is consistently reported as 1.46 across multiple sources [3] [14]. More precise measurements indicate a refractive index of 1.4598 at 20 degrees Celsius relative to the sodium D-line (n20/D) [2]. This refractive index value is characteristic of saturated aliphatic carboxylic acids with similar molecular structures [3].
The specific gravity of the compound at 20 degrees Celsius relative to water at 20 degrees Celsius is reported as 1.01 [3] [14]. These physical constants are essential for compound identification and purity assessment in analytical applications [14].
4-Methylcyclohexanecarboxylic acid demonstrates variable solubility depending on the solvent system. The compound exhibits high solubility in polar organic solvents, including chloroform, dimethyl sulfoxide, and methanol [8] [18]. The solubility in methanol is described as producing an almost transparent solution, indicating excellent miscibility [15].
Water solubility is limited due to the hydrophobic nature of the cyclohexane ring and methyl substituent [21]. The compound is only slightly soluble in aqueous media, which is typical for medium-chain aliphatic carboxylic acids [8] [18]. The polar carboxylic acid group provides some water solubility, but the overall hydrophobic character of the molecule limits aqueous dissolution [9].
The solubility characteristics make this compound suitable for organic synthesis applications where selective dissolution and extraction are required [8]. The differential solubility in various solvents also facilitates purification and stereoisomer separation processes [13].
The acid dissociation constant of 4-methylcyclohexanecarboxylic acid is approximately 4.9, with more precise computational predictions yielding a value of 4.92±0.10 [8] [18]. This pKa value is consistent with other cyclohexanecarboxylic acid derivatives and reflects the electron-donating effect of the methyl substituent [7].
The trans isomer specifically exhibits a pK1 value of 4.89 at 25 degrees Celsius [7]. This slight variation from the mixed isomer value suggests minimal stereochemical influence on the acid strength [7]. The pKa value indicates that the compound exists predominantly in its protonated form under physiological pH conditions [8].
The acid dissociation behavior enables the compound to participate in typical carboxylic acid reactions, including neutralization, esterification, and amidation processes [8] [18]. The pKa value is crucial for understanding the compound's behavior in different pH environments and its potential interactions with basic substances [10].
4-Methylcyclohexanecarboxylic acid exists as two distinct stereoisomers: cis and trans configurations [4] [13]. The stereoisomerism arises from the relative spatial arrangement of the methyl substituent at position 4 and the carboxylic acid group at position 1 of the cyclohexane ring [22]. In the cis isomer, both substituents are positioned on the same side of the ring plane, while in the trans isomer, they occupy opposite sides [22] [23].
The commercial preparation of 4-methylcyclohexanecarboxylic acid typically yields a mixture of both stereoisomers [3] [13] [5]. The ratio of cis to trans isomers in commercial samples varies depending on the synthetic method employed [24]. Hydrogenation of 4-methylbenzoic acids followed by isomerization has been used to obtain stereomerically pure compounds [24].
The Chemical Abstracts Service has assigned separate registry numbers for the individual stereoisomers: the cis isomer is registered under CAS number 6128-75-2, while the trans isomer carries CAS number 13064-83-0 [4] [6]. The mixed isomer preparation retains the original CAS number 4331-54-8 [1] [4].
The cyclohexane ring in 4-methylcyclohexanecarboxylic acid undergoes rapid conformational interconversion between chair and boat forms [12] [25]. The chair conformation represents the most thermodynamically stable arrangement, minimizing angle strain and torsional strain within the ring system [12] [26]. The boat conformation exists as a higher-energy state with increased steric interactions [12] [25].
Computational studies indicate that the chair conformation has a total energy approximately 0.7 kilocalories per mole lower than the twist-boat conformation for similar substituted cyclohexanes [27]. The energy barrier for chair-to-chair ring flipping is approximately 10 kilocalories per mole, enabling rapid interconversion at room temperature [28] [26].
The presence of substituents influences the conformational equilibrium by introducing additional steric interactions [25]. The methyl group and carboxylic acid substituents create preferential orientations that favor specific chair conformations over others [23] [28].
In the chair conformation of 4-methylcyclohexanecarboxylic acid, substituents can occupy either axial or equatorial positions [29] [28] [26]. Axial positions are parallel to the ring axis, while equatorial positions lie approximately in the plane of the ring [29] [30]. Each carbon atom in the cyclohexane ring has one axial and one equatorial position available [29] [26].
For the trans isomer, the most stable conformation features the carboxylic acid group in an equatorial position and the methyl group in an axial position [23]. This arrangement minimizes steric interactions while maintaining the trans relationship between substituents [23]. Alternative conformations with different axial-equatorial distributions exist but are less energetically favorable [28].
The cis isomer can adopt conformations where both substituents are equatorial (most stable) or both are axial (least stable) [28]. The equatorial-equatorial arrangement significantly reduces steric hindrance compared to the axial-axial configuration [28] [26].
| Conformation | Cis/Trans | Relative Stability |
|---|---|---|
| Equatorial-Equatorial | Cis | Most stable |
| Axial-Equatorial | Trans | Stable |
| Equatorial-Axial | Trans | Stable |
| Axial-Axial | Cis | Least stable |
Theoretical calculations demonstrate that conformational preferences in 4-methylcyclohexanecarboxylic acid are governed primarily by steric interactions and electronic effects [27]. The chair conformation with equatorial substituent placement minimizes 1,3-diaxial interactions and maintains optimal bond angles [28] [12].
Energy minimization studies on related cyclohexane derivatives reveal that chair conformations typically exhibit total energies 24-25 kilocalories per mole lower than planar arrangements [27]. The twist-boat conformation represents an intermediate energy state, particularly relevant for cis-disubstituted systems where axial-axial interactions become prohibitive [25] [27].
Computational analysis indicates that the energy difference between axial and equatorial methyl placement is approximately 1.7 kilocalories per mole, consistent with established conformational preferences for alkyl substituents [28]. The carboxylic acid group shows similar but slightly reduced preference for equatorial positioning due to its smaller effective size compared to bulky alkyl groups [28].
Crystal structure analysis of 4-methylcyclohexanecarboxylic acid and related compounds has been conducted using X-ray diffraction techniques [31] [32]. The trans isomer crystallizes in specific space groups that accommodate the molecular geometry and intermolecular interactions [32]. Detailed crystallographic parameters include unit cell dimensions and atomic coordinates that define the three-dimensional arrangement of molecules within the crystal lattice [31].
The asymmetric unit in crystals of related cyclohexanecarboxylic acid derivatives typically contains one or two independent molecules [32]. The molecular geometry within the crystal structure reflects the preferred chair conformation of the cyclohexane ring with substituents in energetically favorable positions [32]. Crystallographic studies provide precise bond lengths, bond angles, and torsion angles that characterize the molecular structure [31].
The crystal packing of 4-methylcyclohexanecarboxylic acid is dominated by hydrogen bonding interactions involving the carboxylic acid functional groups [32] [10] [33]. These intermolecular interactions create extended networks that stabilize the crystal structure and influence physical properties such as melting point and solubility [32] [34].
Carboxylic acids typically form characteristic hydrogen bonding patterns in the solid state [10] [33] [35]. The hydrogen bonding interactions involve the hydroxyl hydrogen as a donor and the carbonyl oxygen as an acceptor, creating directional intermolecular contacts [33] [35]. These interactions are crucial for determining crystal packing arrangements and physical properties [32] [10].
The predominant hydrogen bonding motif in carboxylic acid crystals involves the formation of centrosymmetric dimers through cyclic O-H···O interactions [33] [35] [10]. In these dimers, two carboxylic acid molecules are connected by a pair of hydrogen bonds arranged about a center of symmetry [33] [35].
Crystallographic analysis of related compounds reveals O-donor to O-acceptor distances typically ranging from 2.6 to 2.7 Angstroms [33]. The cyclic dimer motif, designated as R22(8) in graph-set notation, represents a particularly stable hydrogen bonding arrangement [35]. These dimeric units serve as building blocks for more complex crystal packing patterns [32] [35].
Nuclear magnetic resonance spectroscopy represents one of the most powerful analytical techniques for structural elucidation of organic compounds. For 4-methylcyclohexanecarboxylic acid, NMR spectroscopy provides comprehensive information about the molecular structure, stereochemistry, and conformational behavior of this cyclic carboxylic acid.
Proton nuclear magnetic resonance spectroscopy of 4-methylcyclohexanecarboxylic acid reveals characteristic signals that allow for complete structural assignment. The compound exhibits both cis and trans stereoisomers, which can be distinguished through careful analysis of coupling patterns and chemical shifts [1] [2].
The cyclohexane ring protons appear as a complex multiplet system in the aliphatic region, typically between 1.0 and 2.5 ppm. The axial and equatorial protons of the cyclohexane ring show distinct chemical shifts and coupling patterns, reflecting the chair conformation adopted by the six-membered ring [4]. The methyl substituent at the 4-position generates a characteristic doublet pattern, with the methyl protons appearing as a sharp signal around 0.9-1.2 ppm due to their coupling with the adjacent methine proton.
The carboxylic acid proton typically appears as a broad singlet around 10-12 ppm, characteristic of the deshielded carboxyl hydrogen. This signal may be broadened due to exchange processes and hydrogen bonding interactions [5] [6]. The position of this signal can vary depending on concentration, temperature, and solvent conditions.
For stereochemical analysis, the trans isomer typically shows different coupling patterns compared to the cis isomer. The stereochemical configuration significantly influences the multiplicity and coupling constants of the ring protons, particularly those adjacent to the carboxyl and methyl substituents [7] [8].
Carbon-13 nuclear magnetic resonance spectroscopy provides essential information about the carbon framework of 4-methylcyclohexanecarboxylic acid. The carbonyl carbon of the carboxylic acid group appears as a characteristic signal around 180-185 ppm, consistent with saturated aliphatic carboxylic acids [9] [10].
The cyclohexane ring carbons appear in the aliphatic region between 20-50 ppm, with the specific chemical shifts dependent on their substitution pattern and stereochemical environment. The carbon bearing the carboxyl group typically appears further downfield due to the deshielding effect of the electron-withdrawing carboxyl substituent [9] [11].
The methyl carbon at the 4-position appears as a sharp signal around 20-25 ppm, characteristic of alkyl substituents on cyclohexane rings. The carbon bearing the methyl group (C-4) shows a distinct chemical shift that differentiates it from the other ring carbons [12] [13].
Deuterium-decoupled carbon-13 spectra eliminate proton coupling, providing clean singlet signals for each carbon environment. This simplification allows for accurate integration and assignment of carbon signals, particularly important for distinguishing between stereoisomers [9] [14].
Two-dimensional nuclear magnetic resonance techniques provide powerful tools for structural confirmation and stereochemical assignment of 4-methylcyclohexanecarboxylic acid. Correlation spectroscopy and heteronuclear techniques offer detailed connectivity information that is essential for complete structural elucidation [14].
Correlation spectroscopy provides information about proton-proton connectivity through scalar coupling interactions. For 4-methylcyclohexanecarboxylic acid, correlation spectroscopy reveals the connectivity patterns within the cyclohexane ring and confirms the substitution pattern. The technique is particularly valuable for distinguishing between axial and equatorial protons and for identifying the stereochemical relationships between substituents .
Heteronuclear single quantum coherence spectroscopy establishes direct carbon-proton connectivities through one-bond coupling interactions. This technique provides unambiguous assignment of proton signals to their corresponding carbon atoms, essential for complete structural characterization. The method is particularly sensitive and can provide information even for complex overlapping multiplets [14].
Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivities through two- and three-bond interactions. These experiments provide crucial information about the molecular framework and can confirm the substitution pattern and stereochemistry of the molecule [14].
Vibrational spectroscopy techniques provide essential information about the molecular structure and bonding characteristics of 4-methylcyclohexanecarboxylic acid. Both infrared and Raman spectroscopy offer complementary information about the vibrational modes of the molecule.
Infrared spectroscopy of 4-methylcyclohexanecarboxylic acid reveals characteristic absorption bands that are diagnostic for the functional groups present in the molecule. The carboxylic acid functionality exhibits two primary absorption regions that make identification straightforward [5] [16] [6].
The carbonyl stretching vibration appears as a strong absorption band between 1700-1730 cm⁻¹, characteristic of saturated aliphatic carboxylic acids. The exact position depends on the hydrogen bonding state of the molecule, with dimeric forms typically absorbing around 1710 cm⁻¹ and monomeric forms at higher frequencies around 1760 cm⁻¹ [5] [16] [10].
The hydroxyl stretching vibration of the carboxylic acid group produces a characteristic broad absorption spanning 2500-3500 cm⁻¹. This extremely broad absorption is due to strong hydrogen bonding interactions between carboxylic acid molecules, forming dimeric structures in the solid and liquid states [5] [16] [17].
The carbon-hydrogen stretching vibrations of the cyclohexane ring and methyl substituent appear between 2850-3000 cm⁻¹. These absorptions are typically sharp and well-defined, contrasting with the broad hydroxyl absorption that may overlap in this region [5] [18] [19].
The carbon-oxygen stretching vibration of the carboxyl group appears between 1200-1300 cm⁻¹, providing additional confirmation of the carboxylic acid functionality. This absorption is typically of medium intensity and can be used to distinguish carboxylic acids from other carbonyl-containing compounds [5] [16].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules governing the observed transitions. For 4-methylcyclohexanecarboxylic acid, Raman spectroscopy is particularly valuable for studying the cyclohexane ring vibrations and symmetric stretching modes [20] [18].
The cyclohexane ring exhibits characteristic Raman-active vibrations, including the breathing mode around 800 cm⁻¹ and various deformation modes. The ring breathing vibration is particularly sensitive to substitution patterns and can provide information about the conformational state of the molecule [18] [21].
The carbon-carbon stretching vibrations of the cyclohexane ring appear in the 800-1200 cm⁻¹ region and are generally more intense in Raman than in infrared spectroscopy. These vibrations provide information about the ring conformation and the effect of substituents on the ring structure [18] [22].
The methyl group vibrations appear as characteristic bands in both the stretching and deformation regions. The symmetric methyl stretch is typically Raman-active and appears around 2900 cm⁻¹, while the methyl deformation modes appear around 1450 cm⁻¹ [18] [23].
The characteristic vibrational frequencies of 4-methylcyclohexanecarboxylic acid can be systematically assigned based on functional group analysis and comparison with related compounds. The following table summarizes the key vibrational assignments:
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (carboxyl) | 2500-3500 | Strong, broad | Hydrogen-bonded carboxylic acid |
| C-H stretch (aliphatic) | 2850-3000 | Medium, sharp | Cyclohexane and methyl C-H |
| C=O stretch | 1700-1730 | Strong, sharp | Carboxylic acid carbonyl |
| C-H deformation | 1450-1470 | Medium | Methyl and methylene groups |
| C-O stretch | 1200-1300 | Medium | Carboxyl C-O bond |
| Ring breathing | 800-850 | Medium | Cyclohexane ring vibration |
| Ring deformation | 600-800 | Weak-medium | Cyclohexane ring modes |
The characteristic frequencies show some variation depending on the stereochemical configuration (cis vs. trans) and the physical state of the sample. Hydrogen bonding interactions significantly affect the hydroxyl stretching frequency, causing the characteristic broad absorption profile [5] [16] [18].
Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of 4-methylcyclohexanecarboxylic acid. The technique is essential for molecular identification and structural confirmation.
The fragmentation pattern of 4-methylcyclohexanecarboxylic acid in electron ionization mass spectrometry follows predictable pathways based on the stability of the resulting fragments. The molecular ion peak appears at m/z 142, corresponding to the molecular weight of the compound [1] [24].
The base peak typically appears at m/z 55, resulting from the loss of the carboxyl group and additional fragmentation. This fragmentation pattern is characteristic of cyclohexanecarboxylic acid derivatives and involves alpha cleavage adjacent to the carbonyl group [25] [26].
Additional significant fragments appear at m/z 83 and m/z 87, corresponding to various combinations of ring fragmentation and loss of functional groups. The m/z 83 fragment is particularly characteristic and appears with moderate intensity in the mass spectrum [12] [26].
The fragmentation pattern also shows peaks at m/z 39 and m/z 110, providing additional structural information. The m/z 39 peak is common in cyclohexane derivatives and represents a stable fragment ion [12] [26].
The molecular ion peak for 4-methylcyclohexanecarboxylic acid appears at m/z 142.0994, corresponding to the exact mass of the molecular formula C₈H₁₄O₂. This peak is typically of moderate intensity due to the stability of the molecular ion under electron ionization conditions [1] [24].
Irritant